REACTION_SMILES
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[BH4-:15].[CH3:12][CH2:13][OH:14].[CH3:1][c:2]1[s:3][c:4]([S:10][CH3:11])[c:5]([CH3:9])[c:6]1[CH:7]=[O:8].[Na+:16].[OH2:17]>>[CH3:1][c:2]1[s:3][c:4]([S:10][CH3:11])[c:5]([CH3:9])[c:6]1[CH2:7][OH:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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CSc1sc(C)c(C=O)c1C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1sc(C)c(C=O)c1C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Type
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product
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Smiles
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CSc1sc(C)c(CO)c1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |